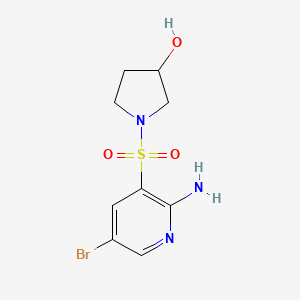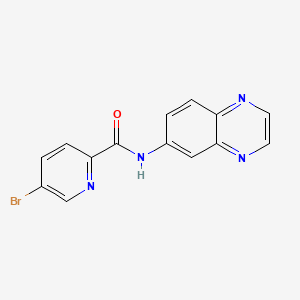
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is a chemical compound that has been synthesized for scientific research purposes. It is a pyrrolidine-based scaffold that has been found to have potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases and phosphodiesterases. By inhibiting these enzymes, the compound may have an effect on cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol are still being studied. However, it has been found to have inhibitory activity against certain enzymes involved in cellular signaling pathways. This may have an effect on cell proliferation, differentiation, and apoptosis. The compound has also been found to have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol in lab experiments is its potential as a scaffold for the design and synthesis of new compounds with biological activity. Another advantage is its inhibitory activity against certain enzymes, which may be useful in studying cellular signaling pathways. However, one limitation is that the compound has not been extensively studied, and its full range of biological activity is not yet known. Another limitation is that the synthesis of the compound can be challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol. One direction is to further study its mechanism of action and its effects on cellular signaling pathways. Another direction is to explore its potential as an anti-cancer agent. Additionally, the compound could be used as a scaffold for the design and synthesis of new compounds with biological activity. Finally, more efficient and scalable synthesis methods could be developed to make the compound more accessible for research purposes.
Synthesemethoden
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol involves the reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with pyrrolidine-3-ol. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization. The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol has been found to have potential applications in drug discovery and development. It can be used as a scaffold for the design and synthesis of new compounds with biological activity. The compound has been shown to have inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been found to have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3S/c10-6-3-8(9(11)12-4-6)17(15,16)13-2-1-7(14)5-13/h3-4,7,14H,1-2,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYIBNMOYBEJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)




![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
